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molecular formula C22H12F6O6S2 B153238 (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) CAS No. 126613-06-7

(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)

Cat. No. B153238
M. Wt: 550.5 g/mol
InChI Key: OYJLCOSEYYZULE-UHFFFAOYSA-N
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Patent
US06022936

Procedure details

An optically active binaphthol (VII) as a starting material is reacted by a method described in the literature (M. Vondenhof and J. Mattay, Tetrahedron Lett., 1990, Vol. 31, pp. 985-988; L. Kurz, G. Lee, D. Morgans, Jr., M. J. Waldyke, and T. Ward, Tetrahedron Lett., 1990, Vol. 31, pp. 6321-6324) and by a method described in the literature (Y. Uozumi, A. Tanahashi, S.-Y. Lee, and T. Hayashi, J. Org. Chem., 1993, Vol. 58, pp. 1945-1948). That is, the binaphthol (VII) is reacted with trifluoromethanesulfonic anhydride (Tf2O) using pyridine in methylene chloride to convert compound (VII) to 2,2'-bis(trifluoromethanesulfonyloxy)-1,1'-binaphthyl (VIII), which is reacted with diphenylphosphine oxide (Ph2PHO) in the presence of a catalytic amount of a palladium-phosphine complex, whereby 2'-diphenylphosphinyl-2-trifluoromethanesulfonyloxy-1,1'-binaphthyl (IX) can be synthesized. Compound (IX) is hydrolyzed with lithium hydroxide (LiOH) to obtain 2'-diphenylphosphinyl-2-hydroxy-1,1'-binaphthyl (X), which is brominated in dioxane to obtain 2'-diphenylphosphinyl-2-hydroxy-6-bromo-1,1'-binaphthyl (XI). Compound (XI) is reduced with trichlorosilane (HSiCl3) to obtain 2'-diphenylphosphino-2-hydroxy-6-bromo-1,1'-binaphthyl (XII), which is reacted with 2-vinyl-5,5-dimethyl-1,3-dioxa-2-borinane using a palladium catalyst by a method described in the literature (Y. Miyaura and A. Suzuki, J. C. S. Chem. Commun., 1979, p. 866) to obtain 2'-diphenylphosphino-2-hydroxy-6-vinyl-1,1'-binaphthyl (XIII).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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reactant
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2'-diphenylphosphinyl-2-trifluoromethanesulfonyloxy-1,1'-binaphthyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Compound ( IX )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(C2C3C(=CC=CC=3)C=CC=2)C(O)=CC=C2C=1C=CC=C2.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.FC(F)(F)S(OC1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1OS(C(F)(F)F)(=O)=O)(=O)=O.C1(P(=O)C2C=CC=CC=2)C=CC=CC=1.[C:87]1([P:93]([C:123]2[CH:128]=[CH:127][CH:126]=[CH:125][CH:124]=2)([C:95]2[CH:104]=[CH:103][C:102]3[C:97](=[CH:98][CH:99]=[CH:100][CH:101]=3)[C:96]=2[C:105]2[C:114]3[C:109](=[CH:110][CH:111]=[CH:112][CH:113]=3)[CH:108]=[CH:107][C:106]=2[O:115]S(C(F)(F)F)(=O)=O)=[O:94])[CH:92]=[CH:91][CH:90]=[CH:89][CH:88]=1.[OH-].[Li+]>C(Cl)Cl.N1C=CC=CC=1>[C:123]1([P:93]([C:87]2[CH:88]=[CH:89][CH:90]=[CH:91][CH:92]=2)([C:95]2[CH:104]=[CH:103][C:102]3[C:97](=[CH:98][CH:99]=[CH:100][CH:101]=3)[C:96]=2[C:105]2[C:114]3[C:109](=[CH:110][CH:111]=[CH:112][CH:113]=3)[CH:108]=[CH:107][C:106]=2[OH:115])=[O:94])[CH:124]=[CH:125][CH:126]=[CH:127][CH:128]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=C2C=CC=CC12)O)C1=CC=CC2=CC=CC=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)=O
Name
2'-diphenylphosphinyl-2-trifluoromethanesulfonyloxy-1,1'-binaphthyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)C1=CC=CC=C1
Step Eight
Name
Compound ( IX )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F)C1=CC=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be synthesized

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P(=O)(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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